molecular formula C20H21N3O4S B2737841 2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1706184-70-4

2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2737841
CAS No.: 1706184-70-4
M. Wt: 399.47
InChI Key: RERDPXLSOZMSCC-UHFFFAOYSA-N
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Description

2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl sulfonyl group through sulfonylation reactions. The final step involves the coupling of the piperidine derivative with the quinoxaline core under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)quinoxaline
  • 2-((1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline
  • 2-((1-((3-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

Uniqueness

2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potency and selectivity in certain applications compared to similar compounds .

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-26-16-5-4-6-17(13-16)28(24,25)23-11-9-15(10-12-23)27-20-14-21-18-7-2-3-8-19(18)22-20/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERDPXLSOZMSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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